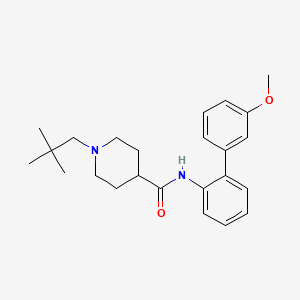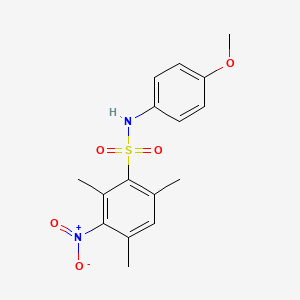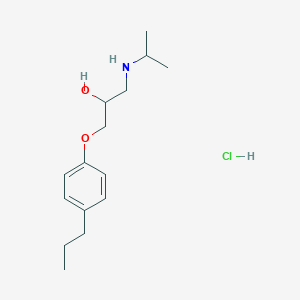![molecular formula C20H24N2O4S B5016536 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide, also known as DHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DHPA is a piperidinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the NF-κB pathway, and activate the Nrf2 pathway. Moreover, this compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide in lab experiments is its potential application in the field of medicine. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it challenging to obtain large quantities of the compound for research purposes.
Future Directions
There are several future directions for the research on 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. One of the significant future directions is the development of this compound as a potential drug candidate for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Moreover, further studies are needed to understand the mechanism of action of this compound fully. Additionally, studies are needed to optimize the synthesis method of this compound to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, this compound is a piperidinecarboxamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. This compound has been shown to have potential anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, further studies are needed to fully understand the mechanism of action of this compound and optimize its synthesis method.
Synthesis Methods
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-hydroxybenzaldehyde with 2,5-dimethylbenzenesulfonyl chloride followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 3-hydroxybenzaldehyde with 2,5-dimethylbenzenesulfonyl chloride followed by the reaction with piperidine-4-carboxamide. The yield of this compound using these methods is reported to be around 50-60%.
Scientific Research Applications
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential application in the field of medicine. One of the significant applications of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been shown to have potential anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(12-14)27(25,26)22-10-8-16(9-11-22)20(24)21-17-4-3-5-18(23)13-17/h3-7,12-13,16,23H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQBNRYEHFGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)

![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)